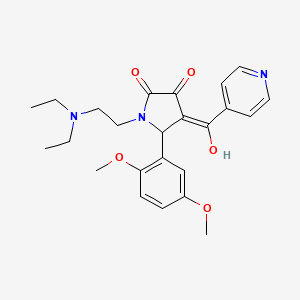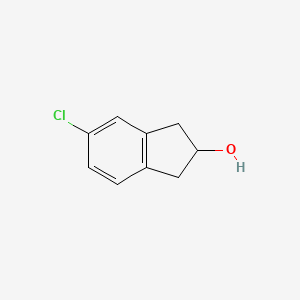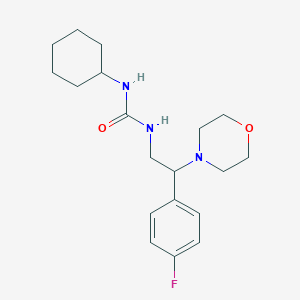![molecular formula C19H14ClN5O B2526886 N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide CAS No. 321385-60-8](/img/structure/B2526886.png)
N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied. These compounds exhibit a range of biological activities, including insecticidal and fungicidal properties, as well as potential for inhibition of protein kinases, which are often targets in drug discovery for various diseases.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another method includes specification and transamidation of ester-functionalized pyrazoles, allowing for diversification of the pyrazole scaffold . These methods provide a framework for the synthesis of a wide range of pyrazole derivatives, potentially including the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and HRMS . However, in some cases, such as with the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, single-crystal X-ray analysis is necessary for unambiguous structure determination . This technique can provide detailed information about the molecular conformation and crystal packing, which are crucial for understanding the compound's properties and interactions.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be complex, with the potential for regiospecific synthesis and the formation of various isomers . The reactivity of these compounds can be influenced by the substituents on the pyrazole ring, which can be strategically modified to achieve desired biological activities or physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of carboxylic acid groups can lead to the formation of hydrogen-bonded dimers in the solid state, as seen with compound (I) . Additionally, the crystal packing can involve weak C-H...A interactions, which are significant in the absence of classical hydrogen-bonding functional groups . These properties are important for the solubility, stability, and overall behavior of the compounds in biological systems.
Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Compounds
The unique reactivity of derivatives similar to the mentioned compound makes them valuable building blocks for the synthesis of heterocyclic compounds, including pyrazolo-imidazoles and others. Their significance lies in the synthesis of various classes of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors (Gomaa & Ali, 2020).
Antitumor Activity
Imidazole derivatives, including structures similar to the compound , have been reviewed for their antitumor activity. These compounds are of interest in the search for new antitumor drugs, with various structures under consideration showing potential in preclinical testing stages (Iradyan et al., 2009).
Enzyme Inhibition
Research into chemical inhibitors of cytochrome P450 isoforms in human liver microsomes has identified compounds with structures similar to the one mentioned as potential selective inhibitors. These findings are crucial for understanding metabolism-based drug–drug interactions (Khojasteh et al., 2011).
Biological Properties and Applications
The synthesis and transformation of phosphorylated derivatives of azoles, including imidazole, have been extensively studied. These compounds exhibit a range of biological activities, such as insectoacaricidal, antihypertensive, and neurodegenerative activities, highlighting their potential in drug development (Abdurakhmanova et al., 2018).
Environmental Impact and Management
Studies on chlorophenols, which share the chlorophenyl moiety with the compound of interest, have examined their environmental levels, toxicity, and impact on human exposure. These studies are crucial for understanding the environmental persistence and potential health risks of chlorophenyl compounds (Peng et al., 2016).
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological activity. Imidazole derivatives have been found to have a wide range of biological activities, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(4-imidazol-1-ylphenyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-15-3-5-16(6-4-15)22-19(26)25-11-9-18(23-25)14-1-7-17(8-2-14)24-12-10-21-13-24/h1-13H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILUHDGHTRZWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)C(=O)NC3=CC=C(C=C3)Cl)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2526803.png)



![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526813.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)





![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)